Stereochemical Purity Verification: Canonical SMILES Comparison Between 2-epi-Darunavir and Darunavir
2-epi-Darunavir possesses an inverted C-2 stereocenter relative to darunavir. The Canonical SMILES string definitively confirms this configuration: CC(C)CN(C[C@H](O)[C@H](Cc1ccccc1)NC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4, which encodes the (2S,3S) diastereomer . Darunavir (TMC-114, Prezista) bears the (2S,3R) configuration at the corresponding atoms. This single chiral inversion yields an entirely distinct chromatographic entity, requiring dedicated method development to achieve baseline separation in RP-HPLC [1].
| Evidence Dimension | Stereochemical configuration at the C-2/C-3 positions of the core backbone |
|---|---|
| Target Compound Data | (2S,3S) configuration; Canonical SMILES: CC(C)CN(C[C@H](O)[C@H](Cc1ccccc1)NC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4 |
| Comparator Or Baseline | Darunavir (TMC-114): (2S,3R) configuration |
| Quantified Difference | Epimerization at a single chiral center (C-2) |
| Conditions | Stereochemical assignment by SMILES notation and comparative HPLC retention time differentiation |
Why This Matters
Procurement of the incorrect diastereomer (e.g., 1-epi-Darunavir or (1R,2S)-darunavir) produces a reference standard with a different retention time, rendering method validation inapplicable and risking regulatory non-compliance.
- [1] Rami Reddy BV, Jyothi G, Reddy BS, Raman NVVSS, Subhash Chander Reddy K, Rambabu C. Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. J Chromatogr Sci. 2013;51(5):471–476. View Source
